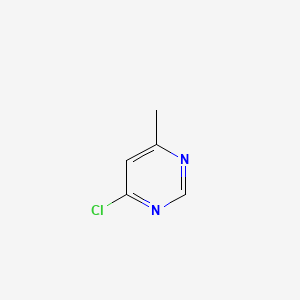

4-Chloro-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXKFAQKTWRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342439 | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-25-4 | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Methylpyrimidine

Foundational Synthetic Routes to 4-Chloro-6-methylpyrimidine

The fundamental approaches to synthesizing this compound can be broadly categorized into methods that build the pyrimidine (B1678525) core and those that modify a pre-formed pyrimidine ring.

Multicomponent Condensation Approaches for Pyrimidine Ring Formation

One-pot multicomponent reactions (MCRs) offer an efficient pathway to the pyrimidine scaffold. A notable example is a three-component reaction that combines α-cyanoketones, carboxaldehydes, and guanidines. evitachem.com This method proceeds under reflux conditions to assemble the pyrimidine ring in a single step. evitachem.com The process involves a sequence of condensation, nucleophilic addition, and dehydration reactions. While this specific MCR is documented for the synthesis of a related derivative, 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile, the underlying principle of constructing the pyrimidine core through convergent synthesis is a key strategy. evitachem.com Optimization of such reactions often involves screening solvents and temperatures to maximize yield and minimize byproducts. evitachem.com

Functional Group Transformations from Precursor Pyrimidine Derivatives

A common and effective method for the synthesis of this compound involves the functional group transformation of a pre-existing pyrimidine derivative. A widely used precursor is 4,6-dihydroxy-2-methylpyrimidine. This approach begins with the condensation of sodium methoxide, dimethyl malonate, and acetamidine (B91507) hydrochloride in methanol. google.com The reaction mixture is heated, and after removal of the solvent, the intermediate is dissolved in water and acidified to precipitate the white solid 4,6-dihydroxy-2-methylpyrimidine. google.com This dihydroxy derivative is then subjected to a chlorination reaction to yield the target compound.

Chlorination Reactions in Pyrimidine Synthesis

Chlorination is a crucial step in the synthesis of this compound from its hydroxylated precursors. Phosphorus oxychloride (POCl₃) is a frequently employed chlorinating agent for this transformation. heteroletters.orgekb.eg The reaction typically involves refluxing the hydroxy-pyrimidine derivative with POCl₃. For instance, the conversion of 2-hydrazino-6-methylpyrimidin-4-one to 4-chloro-2-hydrazino-6-methylpyrimidine is achieved by refluxing with POCl₃ for 2 hours. heteroletters.org Similarly, 2-amino-4-hydroxy-6-methylpyrimidine can be converted to 2-amino-4-chloro-6-methylpyrimidine (B145687) by refluxing with freshly distilled phosphorus oxychloride until the mixture becomes homogeneous. chemicalbook.com After the reaction, the excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice water and neutralized. chemicalbook.com In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used. ekb.eg An alternative to traditional chlorinating agents like POCl₃ is the use of triphosgene, which is considered a safer and more environmentally friendly option. google.com

| Precursor | Chlorinating Agent | Product | Yield | Reference |

| 2-Hydrazino-6-methylpyrimidin-4-one | POCl₃ | 4-Chloro-2-hydrazino-6-methylpyrimidine | Not specified | heteroletters.org |

| 2-Amino-4-hydroxy-6-methylpyrimidine | POCl₃ | 2-Amino-4-chloro-6-methylpyrimidine | 54% | chemicalbook.com |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | 4,6-Dichloro-2-methylpyrimidine | 90% | google.com |

| 6-(3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-thiouracil derivative | POCl₃/PCl₅ | 6-(3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4-chloro-1,2-dihydro-2-thioxopyrimidine-5-carbonitrile | Not specified | ekb.eg |

Synthesis from Thiouracil Derivatives

Thiouracil derivatives serve as valuable starting materials for the synthesis of chloropyrimidines. The conversion of 2-thiouracil derivatives to their corresponding 4-chloro analogs is a well-established transformation. ekb.eg This is typically achieved by treating the thiouracil with phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). ekb.eg For example, S-alkylated thiouracils can be refluxed with POCl₃ for 2 hours to yield the corresponding 4-chloro-6-methyl-2-(methylthio)pyrimidine. heteroletters.org This reaction highlights the utility of thiouracils as precursors for introducing a chloro substituent at the 4-position of the pyrimidine ring.

Synthesis from Isocytosine (B10225) Derivatives

Isocytosine derivatives, which are isomers of cytosine, are also effective precursors for the synthesis of this compound analogs. A specific example is the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine (a derivative of isocytosine). chemicalbook.com The synthesis involves refluxing 6 grams of the isocytosine derivative with 35 mL of freshly distilled phosphorus oxychloride until a homogeneous solution is formed. chemicalbook.com The excess chlorinating agent is then removed under vacuum. The reaction mixture is subsequently cooled and treated with ice, followed by neutralization with 25% aqueous ammonia (B1221849) to a pH of 8. chemicalbook.com The resulting precipitate is filtered, washed, and recrystallized from 50% ethanol (B145695) to give the final product in a 54% yield. chemicalbook.com

Advanced Derivatization Strategies of this compound

The chloro substituent at the 4-position of this compound is a versatile handle for further molecular modifications. This reactivity allows for the introduction of a wide range of functional groups through nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride ion by various nucleophiles.

Common derivatization reactions include:

Alkylation, Acylation, and Silylation: These are general derivatization techniques used to modify functional groups. In the context of derivatives of this compound that may contain other active hydrogens (e.g., amino or hydroxyl groups introduced in a previous step), these methods can be employed to further functionalize the molecule. researchgate.netlibretexts.org

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For instance, reaction with sodium ethoxide in ethanol can introduce an ethoxy group at the 4-position. mdpi.comresearchgate.net Similarly, amines can displace the chloride to form amino-pyrimidine derivatives. mdpi.com This reactivity is fundamental to the use of this compound as a scaffold in the synthesis of more complex molecules. nih.gov

The ability to perform these transformations makes this compound a valuable intermediate in the synthesis of diverse heterocyclic compounds with potential applications in various fields of chemistry and pharmacology.

| Reaction Type | Reagent | Functional Group Introduced |

| Nucleophilic Substitution | Sodium Ethoxide | Ethoxy |

| Nucleophilic Substitution | Amines | Amino |

| Nucleophilic Substitution | Hydrazine Hydrate | Hydrazinyl |

Nucleophilic Substitution Reactions of the Chlorine Atom

The electron-deficient nature of the pyrimidine ring, further enhanced by the electronegative chlorine atom, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. This pathway allows for the direct introduction of a wide range of nitrogen, oxygen, and sulfur-containing functional groups.

The displacement of the chlorine atom in chloropyrimidines by primary and secondary amines, known as aminolysis, is a fundamental method for synthesizing substituted aminopyrimidines. This reaction typically proceeds by the addition of the amine to the electron-deficient C4 position, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.

In the case of pyrimidines activated by electron-withdrawing groups, such as a nitro group, the reaction with primary amines can sometimes lead to unexpected disubstitution products. For instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines has been observed to yield disubstituted dialkylamine pyrimidines instead of the expected mono-substituted product chemrxiv.orgchemrxiv.org. While this compound lacks the strong activating nitro group, the principle of nucleophilic substitution by amines remains a key transformation. The reaction of 2,4-dichloro-6-methylpyrimidine (B20014) has been utilized in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, demonstrating the feasibility of selective aminolysis at the C4 position sigmaaldrich.com. Similarly, 4,6-dichloro-2-methylpyrimidine reacts to form 2-methyl-4-amino-6-chloropyrimidine in high yield, showcasing the displacement of a single chlorine atom by an amino group chemicalbook.com.

The general conditions for these reactions involve treating the chloropyrimidine substrate with the desired primary or secondary amine in a suitable solvent, often with the addition of a base to neutralize the HCl generated.

Table 1: Examples of Aminolysis Reactions on Chloromethylpyrimidines

| Substrate | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine | Ammonia | 4-Amino-6-chloro-2-methylpyrimidine | 92% | chemicalbook.com |

| 2,4-Dichloro-6-methylpyrimidine | 2,3-Dihydro-benzothiazol-6-yl-amine | (2-Chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine | - | sigmaaldrich.com |

The chlorine atom at the C4 position can be displaced by oxygen-based nucleophiles, such as alkoxides and hydroxides, to form the corresponding ethers and hydroxypyrimidines. These reactions are synthetically valuable for introducing alkoxy and hydroxyl functionalities.

A relevant example is the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide (EtONa) in ethanol at room temperature. This reaction proceeds regioselectively to give exclusively the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), in 89% yield researchgate.netmdpi.com. This demonstrates that even in the presence of two chlorine atoms, selective substitution can be achieved under mild conditions. The choice of solvent and temperature is crucial for controlling the regioselectivity and preventing disubstitution. The resulting alkoxy-substituted pyrimidines are themselves versatile intermediates for further chemical modifications mdpi.com.

Sulfur-based nucleophiles, particularly thiolates, are effective reagents for the displacement of the chlorine atom in this compound, leading to the formation of thioethers. Thiolate anions are excellent nucleophiles and readily participate in SNAr reactions with haloheteroarenes msu.eduyoutube.com.

For example, 2,4-dichloro-6-methylpyrimidine has been shown to react with 1H,1H,2H,2H-perfluorodecanethiol in the context of fluorous synthesis of disubstituted pyrimidines sigmaaldrich.com. In a related system, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with sodium thiophenoxide to yield the normal substitution product where the chlorine is replaced by the thiophenoxy group rsc.org. These transformations highlight the utility of sulfur nucleophiles in creating C-S bonds at the pyrimidine core, providing access to a class of compounds with distinct electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds nih.govmdpi.com. For this compound, palladium-catalyzed reactions are particularly important, enabling the introduction of aryl, heteroaryl, and alkyl groups at the C4 position.

The Suzuki-Miyaura cross-coupling reaction, which couples an organic halide with an organoboron compound in the presence of a palladium catalyst and a base, is a highly versatile and widely used method for forming C-C bonds nih.gov. Due to the electron-deficient nature of the pyrimidine ring, chloro-substituted pyrimidines are excellent substrates for this reaction semanticscholar.org.

A notable application is the scalable and environmentally friendly Suzuki-Miyaura cross-coupling of a chloro-pyrimidine with 6-methoxypyridin-3-yl boronic acid in water using the vitamin E-derived surfactant TPGS-750-M. This micellar catalysis approach allows for the kilogram-scale synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, demonstrating the industrial applicability of this methodology researchgate.net.

The reaction conditions for Suzuki-Miyaura couplings of chloropyrimidines have been extensively optimized. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor with a suitable phosphine (B1218219) ligand, along with a base (e.g., K₃PO₄, Na₂CO₃) in a solvent like 1,4-dioxane, toluene, or aqueous mixtures mdpi.comscispace.comresearchgate.net. The reaction is tolerant of a wide variety of functional groups on the arylboronic acid partner nih.gov.

Table 2: Examples of Suzuki-Miyaura Reactions on Chloropyrimidines

| Substrate | Boronic Acid | Catalyst / Base / Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |

| 9-benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | 9-benzyl-2-chloro-6-phenylpurine | - | scispace.com |

| 2,4,5,6-tetrachloropyrimidine | Arylboronic acids | Pd(dppf)Cl₂ / K₃PO₄ / 1,4-Dioxane | 6-Aryl-2,4,5-trichloropyrimidines | 79-97% | researchgate.net |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings like Stille, Negishi, and Kumada reactions are also effective for functionalizing chloropyrimidines. These methods utilize different organometallic reagents, expanding the scope of accessible structures mdpi.commdpi.com.

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound. 2,4-Dichloro-6-methylpyrimidine undergoes a double Stille cross-coupling reaction with 2-(tributylstannyl)pyridine, demonstrating that the chlorine atoms on this scaffold can be successfully substituted using organostannanes sigmaaldrich.com.

Negishi and Kumada Couplings: The Negishi (organozinc) and Kumada (organomagnesium/Grignard) couplings are particularly useful for introducing heteroaryl and alkyl groups that can be challenging to install via Suzuki reactions nih.gov. For instance, a 2-pyridyl group was successfully introduced at the C4 position of a dichloropyridine using the corresponding Grignard reagent in a Kumada coupling nih.gov. These reactions highlight the synthetic flexibility offered by different transition metal-catalyzed protocols for modifying the this compound core.

Condensation Reactions at the Methyl Group

The methyl group at the 6-position of the this compound ring, while generally stable, can participate in condensation reactions under specific conditions. The pyrimidine ring's electron-withdrawing nature acidifies the protons of the methyl group, enabling its deprotonation by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes and ketones, in condensation reactions.

For instance, the reaction of this compound with aromatic aldehydes in the presence of a strong base like sodium amide or potassium tert-butoxide can lead to the formation of styrylpyrimidine derivatives. These reactions are foundational for creating more complex molecules with extended conjugation, which can be valuable in materials science and medicinal chemistry.

A generalized scheme for this type of reaction is presented below:

Scheme 1: General Condensation Reaction at the Methyl Group [this compound] + [Aromatic Aldehyde] --(Strong Base)--> [4-Chloro-6-(2-arylvinyl)pyrimidine] + H₂O

[2-Amino-4-chloro-6-methylpyrimidine] + [Substituted Benzaldehyde] --(Catalytic Acid, Heat)--> [N-(Substituted-benzylidene)-4-chloro-6-methylpyrimidin-2-amine] + H₂O

[2-Chloro-4,5-diamino-6-methylpyrimidine] + [Acetylacetone] --(Glacial Acetic Acid)--> [Intermediate Schiff Base] --(Heat, Nitrobenzene)--> [2-Chloro-6,8-dimethylpurine]

Medicinal Chemistry and Pharmacological Relevance of 4 Chloro 6 Methylpyrimidine Derivatives

Design and Synthesis of Bioactive 4-Chloro-6-methylpyrimidine Analogs

The synthesis of bioactive compounds from this compound hinges on the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups and pharmacophores, leading to a diverse library of derivatives. A common synthetic strategy involves the reaction of this compound with a range of nucleophiles, such as amines, thiols, and alcohols, to yield the corresponding substituted pyrimidines.

For instance, reacting 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) with various amines in different solvents has been a successful approach to generate a series of N-substituted derivatives. The initial step in this synthetic route often involves the chlorination of the corresponding hydroxypyrimidine precursor, such as 6-hydroxy-2-isopropyl-4-methylpyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃) mdpi.com.

Furthermore, cross-coupling reactions, such as the Suzuki cross-coupling, have been employed to synthesize new pyrimidine (B1678525) derivatives. This method involves the treatment of a chloro-pyrimidine derivative with various arylboronic acids in the presence of a palladium catalyst, which facilitates the formation of a new carbon-carbon bond. This has been utilized to create a range of aryl-substituted pyrimidines from precursors like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

The design of these analogs is often guided by the goal of mimicking known bioactive molecules or introducing functionalities that are expected to interact with specific biological targets. The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships and optimize pharmacological properties.

Antimicrobial Activities

Derivatives of this compound have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy and Spectrum

Several studies have highlighted the antibacterial potential of pyrimidine derivatives synthesized from chloro-substituted precursors. For example, a series of novel pyridothienopyrimidine derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, 4'-chloro derivatives showed inhibitory activity against Gram-negative strains and enhanced activity against Gram-positive strains, particularly Staphylococcus aureus nih.gov. Further modifications, such as the introduction of a 4-methylpiperazin-1-yl group, led to potent activity against a range of bacterial strains, in some cases exceeding the potency of the standard drug amoxicillin (B794) nih.gov.

Another study investigating pyrimidine derivatives reported that triazole-substituted compounds exhibited higher antibacterial inhibition compared to thiadiazole-substituted analogs against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli bohrium.com. This suggests that the nature of the substituent introduced at the 4-position of the pyrimidine ring plays a crucial role in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Type | Test Organism | Activity Level | Reference |

|---|---|---|---|

| 4'-Chloro pyridothienopyrimidine | S. aureus | Enhanced activity | nih.gov |

| 4'-(4-methylpiperazin-1-yl) pyridothienopyrimidine | Various bacterial strains | Potent activity | nih.gov |

Antifungal Efficacy and Spectrum

The antifungal properties of this compound derivatives have also been a subject of investigation. A study on novel pyrimidine derivatives revealed that many of the synthesized compounds possessed significant antifungal activities against a panel of phytopathogenic fungi mdpi.com. The in vitro antifungal activity was assessed using the poisoned food technique, and the results were compared with commercial fungicides, indicating the potential of these derivatives in agricultural applications mdpi.com.

In another research endeavor, novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and evaluated for their antifungal activity. Many of these compounds exhibited notable activity against various fungal strains, including Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae frontiersin.org. Specifically, certain compounds showed significant antifungal activities against multiple strains of Botrytis cinerea, suggesting their potential as lead structures for the development of new antifungal agents frontiersin.org.

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound Type | Test Organism | Activity Level | Reference |

|---|---|---|---|

| Novel pyrimidine derivatives | Phytopathogenic fungi | Significant activity | mdpi.com |

Structure-Activity Relationships (SAR) for Antimicrobial Agents

The structure-activity relationship (SAR) studies of these antimicrobial agents provide valuable insights for the design of more potent compounds. For antibacterial agents, it has been observed that the nature of the substituent at the 4-position of the pyrimidine ring is a key determinant of activity. For instance, the introduction of a triazole ring was found to enhance antibacterial inhibition more effectively than a thiadiazole ring bohrium.com. Furthermore, in a series of pyridothienopyrimidine derivatives, the presence of a 4'-chloro group enhanced activity against Gram-positive bacteria, while the introduction of a 4-methylpiperazin-1-yl moiety resulted in broad-spectrum potent activity nih.gov.

In the realm of antifungal agents, a careful analysis of 1,6-dihydropyrimidine derivatives revealed that the presence of electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring of the molecule was associated with good antifungal activity nih.gov. This indicates that electronic effects play a significant role in the antifungal potency of these compounds. The systematic modification of the substituents on the pyrimidine ring is, therefore, a crucial strategy for optimizing the antimicrobial profile of these derivatives.

Antiviral Activities

The pyrimidine nucleus is a common feature in many antiviral drugs, and derivatives of this compound have been explored for their potential in this therapeutic area.

Exploration of Derivatives as Antiviral Agents

A wide variety of pyrimidine-containing molecules have been synthesized and tested for their antiviral activity against a range of viruses, including influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV) nih.gov. The general approach involves modifying the pyrimidine scaffold to interact with viral-specific targets or host cell factors essential for viral replication.

For example, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be conceptually derived from more fundamental pyrimidine building blocks, showed that certain derivatives exhibited selective efficacy against human coronaviruses 229E and OC43 mdpi.com. Specifically, compounds featuring an amino-indane or tetrahydronaphthalene substitution were found to be crucial for this antiviral activity mdpi.com. Although the direct synthetic lineage from this compound was not explicitly detailed in this study, it highlights the potential of appropriately substituted pyrimidine cores in the development of antiviral agents. The broad-spectrum antiviral potential of pyrimidine derivatives continues to be an active area of research, with the goal of identifying novel compounds to combat viral infections nih.gov.

SAR for Antiviral Activity

The structure-activity relationship (SAR) for the antiviral activity of pyrimidine derivatives is a critical area of research, aiming to optimize their therapeutic potential. While extensive SAR studies specifically on this compound are not broadly documented, general principles derived from related pyrimidine and purine (B94841) analogues offer significant insights. For many N-[2-(phosphonomethoxy)ethyl] (PME) derivatives in the pyrimidine series, antiviral activity against DNA viruses and retroviruses is often limited. nih.gov However, specific substitutions on the pyrimidine ring can dramatically influence their biological effect.

One key observation is that modifications at the C5 position of the pyrimidine ring can be pivotal for antiviral efficacy. For instance, the introduction of a bromine atom at the 5-position of a cytosine derivative conferred antiviral activity where other analogues were inactive. nih.gov This suggests that the size, electronegativity, and hydrogen-bonding capacity of the substituent at this position are crucial for target interaction.

Furthermore, in fused heterocyclic systems like pyrimido[4,5-d]pyrimidines, the nature of the side chain plays a significant role. Studies have indicated that an aliphatic chain at position 7 of the core structure appears to be essential for antiviral effectiveness. mdpi.com In contrast, derivatives bearing bulkier or more rigid groups, such as an N-methylpiperazinyl moiety, were found to be inactive. mdpi.com This highlights the importance of conformational flexibility and the specific spatial orientation of substituents for effective binding to viral targets. The neutral diisopropyl esters of some pyrimidine analogues have also shown activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV), whereas the corresponding monoesters were inactive, pointing to the role of the phosphonate (B1237965) moiety's esterification in cellular uptake and activity. nih.gov

Anticancer Activities

The this compound scaffold is a key building block in the synthesis of various compounds with significant anticancer properties. Its derivatives have been explored as inhibitors of crucial cellular pathways involved in cancer progression.

Derivatives of this compound have emerged as promising candidates for cancer therapy, targeting a range of human cancer cell lines. A notable example is the role of 4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine (B2376645) as a vital intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer treatment. vulcanchem.com The structural framework provided by this pyrimidine derivative is essential for its high-affinity binding to target kinases. vulcanchem.com

Researchers have also designed and synthesized series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, particularly for non-small cell lung cancer (NSCLC). nih.gov One of the most promising compounds from these series, L-18, demonstrated potent antiproliferative activity against H1975 cancer cells with an IC₅₀ value of 0.65 ± 0.06 μM, while showing no toxicity to normal cells. nih.gov

Furthermore, novel hybrid molecules combining pyrimidine, hydrazone, 3,4-dihydronaphthalene, and alkylamine moieties have been synthesized and evaluated. nih.govencyclopedia.pub These compounds exhibited inhibitory activity against a broad spectrum of cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). nih.govencyclopedia.pub Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are structurally related, have been investigated, with 7-Chloro-3-phenyl-5-(trifluoromethyl) vulcanchem.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proving to be the most active among a series of newly synthesized compounds. mdpi.comnih.gov

Below is a table summarizing the anticancer activity of selected pyrimidine derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity |

| L-18 (a 2,4-dichloro-6-methylpyrimidine derivative) | H1975 (NSCLC) | IC₅₀ = 0.65 ± 0.06 μM |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) vulcanchem.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32, A375) | IC₅₀ = 24.4 µM (C32), 25.4 µM (A375) |

| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | GI₅₀ = 0.622–1.81 μM |

| Pyrimidodiazepine derivative (16c) | Various (10 cell lines) | Showed cytotoxic activity 10-fold higher than doxorubicin |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 (Breast), HeLa (Cervical) | IC₅₀ = 0.48 ± 0.11 μM (MCF-7), 0.74 ± 0.13 μM (HeLa) |

This table is for informational purposes and is based on published research findings. nih.govmdpi.comrsc.orgrsc.org

The anticancer effects of this compound derivatives are primarily achieved through the modulation of specific cellular signaling pathways and the inhibition of key molecular targets that are often dysregulated in cancer.

A primary mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine have been specifically designed to target and inhibit the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers, including NSCLC. nih.gov The pyrimidine scaffold serves as a core structure for binding to the ATP pocket of the EGFR kinase domain, thereby blocking its activity. nih.gov

Similarly, this compound is a precursor to Dasatinib, which functions as a multi-targeted tyrosine kinase inhibitor. vulcanchem.com Its primary targets include the Bcr-Abl kinase, which is characteristic of chronic myeloid leukemia (CML), and the SRC family of kinases. vulcanchem.com By inhibiting these kinases, Dasatinib effectively halts the downstream signaling pathways that promote cancer cell proliferation and survival. In some related quinazoline-based pyrimidodiazepine structures, the proposed mechanism of action involves DNA binding, suggesting that these compounds may also exert their cytotoxic effects by interfering with DNA replication and transcription. rsc.orgnih.gov

The structure-activity relationship for the anticancer effects of this compound derivatives reveals that specific structural modifications significantly influence their potency and selectivity. The presence and positioning of various functional groups on the pyrimidine core and its substituents are critical for therapeutic efficacy. nih.gov

The chloro group at the C4 position is a reactive site that allows for further chemical modifications, but its presence can also contribute to the biological activity. For instance, in a series of thiazolo[4,5-d]pyrimidine derivatives, the inclusion of a chlorine atom on a 4-chlorophenyl moiety was found to enhance anticancer activity. mdpi.com This suggests that halogen atoms can improve binding affinity to target proteins through halogen bonding or by altering the electronic properties of the molecule.

SAR analyses have also indicated that creating hybrid molecules by combining the pyrimidine scaffold with other pharmacologically active groups can lead to synergistic anticancer effects. nih.govencyclopedia.pub The combination of pyrimidine, 3,4-dihydronaphthalene, and an alkylamine chain has been shown to produce compounds with broad-spectrum inhibitory activity against various cancer cell lines. nih.govencyclopedia.pub The nature of the substituent at the C2 position of the pyrimidine ring is also crucial. Replacing the chlorine atom with different amine-containing side chains can modulate the compound's lipophilicity and ability to form hydrogen bonds, thereby affecting its interaction with biological targets and its passive transport across cell membranes. nih.gov

Other Pharmacological Activities of this compound Derivatives

Beyond their applications in oncology, pyrimidine derivatives have demonstrated a range of other pharmacological effects, including significant anti-inflammatory properties. rsc.orgrsc.org The anti-inflammatory action of these compounds is often linked to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. rsc.orgrsc.org

The primary mechanism for the anti-inflammatory effects of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govmdpi.com COX-2 is overexpressed during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling. mdpi.com By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Some pyrimidine derivatives have shown high selectivity towards COX-2, with potency comparable to the established anti-inflammatory drug meloxicam. nih.gov

In addition to COX inhibition, the anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of other vital inflammatory mediators. rsc.orgrsc.org These include inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB), which is a critical transcription factor that regulates the inflammatory response. rsc.orgrsc.org SAR studies on some series have shown that the presence of a 4-chloro substituent on an aryl group attached to the pyrimidine ring can result in considerable anti-inflammatory activity. researchgate.net

Antimalarial Properties

The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum. Pyrimidine derivatives have long been a source of antimalarial agents, and the this compound scaffold continues to be exploited in the development of novel therapeutics. Hybrid molecules combining the 4-aminoquinoline (B48711) pharmacophore, found in established drugs like chloroquine, with a pyrimidine moiety have demonstrated significant promise.

In a notable study, a series of 4-aminoquinoline-pyrimidine conjugates were synthesized, starting from 2,4-dichloro-6-methylpyrimidine, a close structural relative of this compound. These hybrid compounds exhibited potent antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. The research highlighted that the substitution of the chloro group on the pyrimidine ring with various amines led to a significant enhancement in antimalarial potency. Several of these hybrid molecules displayed IC50 values in the nanomolar range, surpassing the efficacy of chloroquine, particularly against the resistant W2 strain.

| Compound | IC50 (μM) vs. P. falciparum D6 (CQ-sensitive) | IC50 (μM) vs. P. falciparum W2 (CQ-resistant) |

|---|---|---|

| Chloroquine | 0.025 | 0.55 |

| Hybrid Compound 8b | 0.03 | 0.08 |

| Hybrid Compound 8e | 0.01 | 0.04 |

| Hybrid Compound 8i | 0.008 | 0.02 |

| Hybrid Compound 8m | 0.005 | 0.02 |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrimidine core has been identified as a "privileged scaffold" in the design of novel antitubercular agents. Research into pyrimidine derivatives has yielded compounds with significant in vitro activity against M. tuberculosis.

A series of novel pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against Mycobacterium tuberculosis H37Rv. One study identified a representative derivative, compound 5a, which exhibited potent activity against not only the standard H37Rv strain but also clinical drug-resistant TB, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.0 μg/mL. acs.org In another study, benzothiazole–pyrimidine hybrids were designed and synthesized, with compounds 5c and 15 showing high activity against the first-line drug-sensitive strain of M. tuberculosis (ATCC 25177) with MIC values of 0.24 and 0.48 µg/mL, respectively. nih.gov These compounds also demonstrated notable activity against MDR and XDR strains. nih.gov

| Compound Series | Derivative | MIC (μg/mL) vs. M. tuberculosis H37Rv | MIC (μg/mL) vs. MDR-TB | MIC (μg/mL) vs. XDR-TB |

|---|---|---|---|---|

| Novel Pyrimidine Derivatives acs.org | 5a | 0.5 - 1.0 | 0.5 - 1.0 | Not Reported |

| Benzothiazole–pyrimidine Hybrids nih.gov | 5c | 0.24 | 0.98 | 3.9 |

| 15 | 0.48 | 1.95 | 7.81 |

Enzyme Inhibition Studies

The versatility of the pyrimidine scaffold extends to the inhibition of various enzymes that are critical for the progression of diseases such as cancer. Derivatives of this compound have been investigated as potent enzyme inhibitors, particularly in the context of kinase inhibition.

A significant area of research has been the development of pyrimidine-based inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Based on the structure of the successful drug AZD-9291, two series of 2,4-dichloro-6-methylpyrimidine derivatives were designed and synthesized as potential inhibitors of the EGFR kinase. One of the most promising compounds, designated L-18, demonstrated significant inhibitory activity and selectivity against the EGFRT790M/L858R mutant kinase. This compound exhibited strong antiproliferative activity against H1975 cancer cells with an IC50 value of 0.65 ± 0.06 μM, while showing no toxicity to normal cells.

| Compound | Target Enzyme | Cell Line | IC50 (μM) |

|---|---|---|---|

| L-18 | EGFRT790M/L858R | H1975 | 0.65 ± 0.06 |

DNA Binding Interactions

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial drugs. Pyrimidine derivatives have been shown to interact with DNA through various non-covalent binding modes, including intercalation, groove binding, and electrostatic interactions. These interactions can disrupt DNA replication and transcription, leading to cell death.

Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have provided insights into their DNA binding properties. Through spectroscopic techniques, the binding constants (Kb) of these compounds with calf thymus DNA (CT-DNA) were determined. The calculated Kb values for two representative compounds, 10a and 10f, were found to be 4.44 × 10^6 M-1 and 4.59 × 10^6 M-1, respectively. These high binding constants suggest a strong affinity for DNA and are within the range typically observed for intercalating agents. Molecular docking studies further elucidated the binding mode, indicating that these pyrimidine derivatives likely interact with DNA via a combination of groove binding and partial intercalation.

| Compound | Binding Constant (Kb) (M-1) | Proposed Interaction Mode |

|---|---|---|

| 10a | 4.44 × 106 | Groove binding and partial intercalation |

| 10f | 4.59 × 106 | Groove binding and partial intercalation |

Scaffold-Morphing and Drug Discovery

Scaffold-morphing, or scaffold hopping, is a powerful strategy in medicinal chemistry used to design novel compounds by modifying the core structure of a known active molecule while retaining its key pharmacophoric features. This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The pyrimidine ring is an attractive scaffold for such modifications due to its synthetic tractability and its presence in numerous bioactive molecules.

The inherent reactivity of chloropyrimidines, such as this compound, makes them ideal starting points for scaffold morphing. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents and the construction of more complex heterocyclic systems. A notable strategy involves the skeletal editing of pyrimidines, where the ring is opened and then reclosed with different building blocks to generate a wide range of new heteroaromatic scaffolds. researchgate.net This approach significantly expands the accessible chemical space and can lead to the discovery of compounds with entirely new biological activities. For instance, the pyrimidine core can be transformed into other nitrogen-containing heterocycles, offering a route to novel pharmacophores. researchgate.net

The process of drug discovery involves the identification of "hit" compounds from initial screening, followed by their optimization into "lead" compounds with improved drug-like properties. The this compound scaffold provides a solid foundation for this process.

A prime example of lead identification and optimization can be seen in the development of the previously mentioned EGFR inhibitors. Starting from a known inhibitor, researchers can use the 2,4-dichloro-6-methylpyrimidine scaffold to systematically synthesize a library of new derivatives. Through iterative cycles of design, synthesis, and biological testing, compounds with enhanced activity and selectivity can be identified. The optimization process often involves modifying the substituents on the pyrimidine ring to improve interactions with the target enzyme's binding site. In the case of the EGFR inhibitor L-18, the optimization of the substituents on the pyrimidine core led to a compound with potent and selective activity against the desired mutant kinase, marking it as a promising lead for further preclinical development.

Patent Landscape and Proprietary Drug Discovery

The patent landscape surrounding this compound and its derivatives is extensive and reflects the compound's significance as a versatile scaffold in medicinal chemistry. An analysis of the patent literature reveals a strong focus on the development of kinase inhibitors for oncological indications, highlighting the strategic importance of this pyrimidine core in proprietary drug discovery programs. Pharmaceutical companies and research institutions have actively pursued intellectual property rights for novel compounds incorporating the this compound moiety, targeting a range of kinases implicated in cancer progression.

A significant portion of the patented inventions revolves around the synthesis of substituted pyrimidines as inhibitors of key enzymes in cell signaling pathways. These patents often claim not only the final compounds but also the synthetic intermediates and the processes for their preparation, underscoring the commercial value of efficient synthetic routes to these complex molecules. The core structure of this compound provides a crucial starting point for the introduction of diverse functionalities, allowing for the fine-tuning of pharmacological properties and the generation of patentable chemical matter.

The primary therapeutic area dominated by patents involving this compound derivatives is oncology. These compounds have been extensively explored as inhibitors of various protein kinases that are often dysregulated in cancer. Notable targets include Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, both of which are critical regulators of cell growth, proliferation, and survival. The patent filings in this domain demonstrate a continuous effort to develop more selective and potent inhibitors with improved therapeutic profiles.

The following interactive data table provides a snapshot of representative patents that feature derivatives of this compound, illustrating the key players, therapeutic targets, and the breadth of research in this area.

| Patent Number | Assignee | Representative Derivative/Core Structure | Therapeutic Target | Therapeutic Area |

| US9249124B2 | Multiple | N4-(2-Carboxyphenyl)-2-chloro-6-methylpyrimidine-4-amine | Aurora Kinase | Cancer |

| US9409887B2 | Multiple | 2,4-bis(arylamino)-6-methylpyrimidines | Mutant EGFR | Cancer |

| WO2013169401A1 | Multiple | Pyrimidine derivatives for inhibiting cell proliferation | EGFR | Cancer |

| US-2010166744-A1 | WONG KWOK-KIN | Anti-EGFR antibodies in combination with EGFR inhibitors | EGFR | Cancer |

The proprietary drug discovery efforts leveraging this compound are characterized by the strategic design of molecules that can effectively bind to the ATP-binding pocket of target kinases. The chloro substituent at the 4-position serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide array of side chains that can interact with specific amino acid residues within the kinase domain. This modular approach has allowed for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Agrochemical and Industrial Applications of 4 Chloro 6 Methylpyrimidine

Utilization as Intermediates in Agrochemical Synthesis

4-Chloro-6-methylpyrimidine and its derivatives are crucial precursors in the manufacturing of various agrochemicals. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups to create molecules with specific biological activities.

Pyrimidine (B1678525) derivatives are known to possess a wide range of pharmacological and pesticidal activities, including insecticidal and fungicidal properties. Research into novel pyrimidin-4-amine derivatives has shown that these compounds can exhibit significant insecticidal activity against various pests. For instance, certain 5-chloro-pyrimidin-4-amine derivatives have demonstrated broad-spectrum insecticidal and fungicidal activity. While direct synthesis pathways from this compound are not extensively detailed in publicly available research, its structural similarity and the reactivity of the chloro-substituent suggest its potential as a starting material for such pesticide syntheses. The development of pesticides often involves the creation of a library of related compounds to identify those with the highest efficacy and desired safety profile.

A derivative, 4-Chloro-6-methyl-2-(propan-2-yl)pyrimidine, has been identified as an antifungal agent with both fungicidal and fungistatic activities against phytopathogenic fungi. biosynth.com Its mode of action involves the inhibition of ergosterol synthesis, which is essential for the integrity of fungal cell membranes. biosynth.com This compound has shown activity against numerous strains of Aspergillus, including those resistant to other antifungal agents. biosynth.com

Table 1: Examples of Pesticidal Compounds Derived from or Related to Chloro-pyrimidines

| Compound Name | Type of Pesticide | Target Pests/Fungi |

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine | Insecticide, Fungicide | Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, Pseudoperonospora cubensis acs.org |

| 4-Chloro-6-methyl-2-(propan-2-yl)pyrimidine | Antifungal | Phytopathogenic fungi, Aspergillus strains biosynth.com |

This table is for illustrative purposes and includes compounds structurally related to this compound to demonstrate the role of the chloropyrimidine moiety in pesticide development.

The pyrimidine scaffold is a key component in a number of commercial herbicides. Aryloxyphenoxypropionates (APPs) are a significant class of herbicides that act by targeting the acetyl-CoA carboxylase (ACCase) enzyme in monocotyledonous plants. researchgate.net The synthesis of novel APP herbicides has involved the use of 4-chloropyrimidine moieties. researchgate.net For example, research has been conducted on the synthesis of pyrimidinyloxyphenoxypropionate derivatives with a 4-chloro group on the pyrimidine ring, which have shown good herbicidal activities against weeds like rape and barnyard grass. researchgate.net

Patents have been filed for herbicidal compositions that are based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives. These compounds have been shown to be effective in controlling a wide range of both monocotyledonous and dicotyledonous weeds in various crops. google.com The synthesis of these herbicides often involves the substitution of the chlorine atom on the pyrimidine ring, highlighting the role of chloro-pyrimidines as key intermediates.

Table 2: Examples of Herbicidal Compounds and Intermediates Based on Chloro-pyrimidines

| Compound/Intermediate | Herbicide Class/Target | Weeds Controlled |

| Pyrimidinyloxyphenoxypropionate derivatives | Acetyl-CoA carboxylase (ACCase) inhibitors | Rape (Brassica napus), Barnyard grass (Echinochloa crusgalli) researchgate.net |

| 4-amino-6-chloro-5-alkylthiopyrimidine derivatives | Broad-spectrum herbicides | Monocotyledonous and dicotyledonous weeds google.com |

| Fenclorim (4,6-dichloro-2-phenyl-pyrimidine) | Herbicide Safener | Used with chloroacetanilide herbicides in rice nih.gov |

Application as Nitrification Inhibitors

Nitrification is a microbial process that converts ammonium (B1175870) to nitrate (B79036) in the soil. This process can lead to the loss of nitrogen fertilizers through leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. Nitrification inhibitors are compounds that slow down this process, thereby improving nitrogen use efficiency and reducing environmental pollution.

A derivative of the subject compound, 2-Amino-4-chloro-6-methylpyrimidine (B145687), has been identified as an effective nitrification inhibitor.

Agricultural soils are a major source of anthropogenic nitrous oxide emissions. The application of nitrogen fertilizers can significantly increase these emissions. Nitrification inhibitors, by slowing the conversion of ammonium to nitrate, reduce the substrate available for denitrification, a process that produces N₂O.

Nitrification is primarily carried out by two groups of microorganisms: ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). The first and rate-limiting step of nitrification is the oxidation of ammonia (B1221849) to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO).

Nitrification inhibitors function by targeting the AMO enzyme. By inhibiting this enzyme, they selectively impede the growth and activity of ammonia-oxidizing bacteria. Research has demonstrated that the application of nitrification inhibitors leads to a decrease in the abundance of AOB, which in turn slows down the rate of nitrification. This selective inhibition is crucial as it does not adversely affect other beneficial soil microorganisms.

Role in Dyestuff Production

Chloropyrimidines are valuable reactive components in the synthesis of various dyes, particularly reactive dyes that form covalent bonds with textile fibers. The chlorine atoms on the pyrimidine ring act as leaving groups, facilitating the reaction between the dye molecule and the functional groups of the fiber.

Research has demonstrated the synthesis of novel reactive dyes based on pyrimidine and quinoxaline systems. In one study, quinoline incorporating pyrimidine heterocyclic azo dye derivatives were synthesized. While this specific study did not start with this compound, the methodology illustrates how the pyrimidine ring, often with chloro-substituents, is a key structural element in creating new dye molecules. niscpr.res.in The synthesis of such dyes often involves diazotization and coupling reactions to form the azo chromophore, which is then linked to the reactive pyrimidine moiety. nih.govresearchgate.net The development of chloropyrimidine-based reactive dyes is an active area of research, with efforts focused on creating dyes with improved fixation and fastness properties. whiterose.ac.uk

Broader Industrial Applications as Chemical Intermediates

Beyond its well-established role in the agrochemical and pharmaceutical sectors, this compound serves as a versatile chemical intermediate in a range of other industrial applications. Its reactive chlorine atom and functional pyrimidine core make it a valuable building block for the synthesis of specialty chemicals, including dyestuffs and other technical products. thermofisher.com The inherent reactivity of the pyrimidine ring system, coupled with the chloro-substituent, allows for a variety of chemical modifications, leading to the creation of diverse molecular architectures with specific industrial functions.

The utility of this compound as an intermediate stems from its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is fundamental to its role in constructing more complex molecules for various industrial purposes. While specific, large-scale industrial applications outside of agrochemicals and pharmaceuticals are not as extensively documented in publicly available literature, the principles of organic synthesis and the known reactivity of similar chlorinated pyrimidines point to its potential in several areas.

One of the mentioned, though less detailed, applications is in the synthesis of dyestuffs. thermofisher.com Chlorinated pyrimidines can be used as precursors to reactive dyes, which form covalent bonds with textile fibers, leading to excellent color fastness. The pyrimidine ring can act as a carrier for the chromophore, and the chlorine atom provides a reactive site for binding to the hydroxyl or amino groups of fibers like cotton, wool, and silk.

Furthermore, the versatility of pyrimidine derivatives as intermediates extends to the broader field of materials science. While direct large-scale applications of this compound in this area are not prominent in the literature, the synthesis of functionalized pyrimidines for various materials is an active area of research. For instance, pyrimidine-based structures are explored for their electronic properties, and derivatives of chlorinated pyrimidines can serve as intermediates in the synthesis of organic electronic materials. The pyrimidine core can be incorporated into larger conjugated systems used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The specific substitution pattern on the pyrimidine ring, which can be achieved starting from intermediates like this compound, plays a crucial role in tuning the electronic and photophysical properties of the final material.

The synthesis of various substituted pyrimidines from chlorinated precursors is a common strategy in organic chemistry. thieme.de These derivatives can then be used to build more complex heterocyclic systems with a wide range of industrial applications. The reactivity of the chloro-substituent allows for the introduction of different functionalities, thereby tailoring the properties of the resulting molecule for a specific purpose. This adaptability makes this compound and similar compounds valuable starting materials in the development of new industrial chemicals.

The table below summarizes the key reactive properties of this compound that underpin its utility as a chemical intermediate in broader industrial applications.

| Property | Description | Relevance to Industrial Applications |

| Reactive Chloro Group | The chlorine atom at the 4-position is a good leaving group in nucleophilic substitution reactions. | Enables the introduction of a wide variety of functional groups (e.g., -OR, -NR2, -SR), allowing for the synthesis of diverse derivatives for dyes, materials, and specialty chemicals. |

| Pyrimidine Core | The aromatic heterocyclic ring provides a stable scaffold that can be further functionalized. | The nitrogen atoms in the ring can influence the electronic properties of the final molecule, which is relevant for applications in functional materials and dyes. |

| Methyl Group | The methyl group at the 6-position can influence the solubility and reactivity of the molecule. | Can be a site for further chemical modification or can sterically direct subsequent reactions on the pyrimidine ring. |

While the primary industrial consumption of this compound is in the life sciences sectors, its potential as a precursor for a wider array of specialty chemicals and functional materials is evident from its chemical properties and the broader context of pyrimidine chemistry. Further research and development may lead to more widespread and documented applications in these areas in the future.

Computational and Theoretical Studies on 4 Chloro 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energetic properties of molecules. These methods are instrumental in predicting the geometry, reactivity, and spectroscopic properties of compounds like 4-chloro-6-methylpyrimidine.

Density Functional Theory (DFT) Studies

These studies typically employ functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to perform calculations. Such analyses can predict bond lengths, bond angles, and torsional potentials. For instance, in a study of 2,4-dichloro-5-methylpyrimidine (B13550), DFT was used to determine the optimized geometry in both monomer and dimer forms in the gas phase. Furthermore, DFT calculations are crucial for assigning vibrational modes observed in Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using Natural Bond Orbital (NBO) analysis derived from DFT calculations.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Chloromethylpyrimidine Analog (Note: Data is representative of typical DFT results for this class of compounds and not specific to this compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl Bond Length | 1.745 |

| C-N Bond Length (pyrimidine ring) | 1.330 - 1.345 |

| C-C Bond Length (pyrimidine ring) | 1.380 - 1.410 |

| N-C-N Bond Angle | ~127.0 |

| C-N-C Bond Angle | ~115.0 |

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For pyrimidine (B1678525) derivatives, HOMO-LUMO analysis can explain charge transfer interactions within the molecule and predict sites susceptible to nucleophilic or electrophilic attack. For example, in the case of 2,4-dichloro-5-methylpyrimidine, the LUMO lobes are located at the C4 and C6 positions, indicating these are the most likely sites for nucleophilic attack. This is consistent with experimental observations where nucleophilic substitution occurs preferentially at these positions.

Table 2: Representative Frontier Molecular Orbital Data for a Chloromethylpyrimidine Analog (Note: The following data is illustrative and based on studies of similar compounds, not this compound itself.)

| Parameter | Value (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 6.25 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, thermodynamic properties, and interactions of molecules in various environments. While specific MD simulation studies focused on this compound are not prominent in the literature, the general methodology is broadly applicable.

An MD simulation of this compound would involve defining a force field (a set of parameters describing the potential energy of the system) and solving Newton's equations of motion for the system of interest. This could be used to study the behavior of the molecule in different solvents, its interaction with biological macromolecules, or its dynamics in a crystal lattice. Such simulations can reveal conformational changes, diffusion rates, and the formation of intermolecular interactions like hydrogen bonds or halogen bonds. For halogenated compounds, specialized force fields may be employed to accurately model the anisotropic charge distribution around the halogen atom, which is crucial for describing halogen bonding.

In Silico Modeling for Environmental Fate Prediction

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the environmental fate and ecotoxicological effects of chemicals. These models are built on the principle that the properties and activities of a chemical are a function of its molecular structure.

For this compound, in silico models could be employed to estimate key environmental parameters without the need for extensive experimental testing. These models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with experimental data for a training set of compounds. The resulting model can then be used to predict the properties of new or untested chemicals.

Biodegradation Estimation

The persistence of a chemical in the environment is largely determined by its susceptibility to biodegradation. In silico models can predict the likelihood and rate of a compound's biodegradation by microorganisms. These models often use fragment-based approaches, where the presence of certain structural fragments that are known to be either readily biodegradable or recalcitrant are used to make a prediction. For a substituted pyrimidine like this compound, the model would consider the pyrimidine ring, the chloro substituent, and the methyl group to estimate its biodegradability. The presence of the halogen atom and the aromatic heterocyclic ring may suggest a degree of resistance to biodegradation.

Bioaccumulation Metrics

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow), which can be predicted using in silico models. A high log Kow value suggests that a compound is lipophilic and more likely to accumulate in the fatty tissues of organisms. Other metrics like the Bioconcentration Factor (BCF), which relates the concentration of a chemical in an organism to its concentration in the surrounding water, can also be estimated using QSAR models. For this compound, these models would provide an initial assessment of its potential to bioaccumulate in aquatic ecosystems.

Molecular Docking Studies in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool used to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. For derivatives of this compound, molecular docking studies have been instrumental in predicting their potential as therapeutic agents.

Prediction of Ligand-Receptor Binding Affinity

A key output of molecular docking simulations is the prediction of the binding affinity between a ligand and its receptor. This is often expressed as a binding energy score, typically in kcal/mol. A lower binding energy value generally indicates a more stable and favorable interaction. For instance, in a study of pyrimidine derivatives as potential kinase inhibitors, a compound closely related to this compound, 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine (B2376645), was shown to have a binding affinity of -9.2 kcal/mol for Abl1 kinase. vulcanchem.com This strong predicted binding affinity suggests that the this compound scaffold is a promising starting point for the design of potent enzyme inhibitors.

Below is a table summarizing the predicted binding affinity of a this compound derivative with its biological target.

| Compound | Biological Target | Predicted Binding Affinity (kcal/mol) |

| 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine | Abl1 kinase | -9.2 |

Data sourced from studies on closely related pyrimidine derivatives. vulcanchem.com

Elucidation of Molecular Interactions with Biological Targets

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between a ligand and its biological target. This allows researchers to understand the specific molecular interactions that contribute to binding. For pyrimidine derivatives, these interactions often involve the pyrimidine ring itself and its substituents. The chloro and methyl groups of this compound, for example, can participate in various interactions.

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a protein. The chloro substituent is known to stabilize interactions with target enzymes. vulcanchem.com Hydrophobic interactions also play a significant role, where the methyl group and the aromatic part of the pyrimidine ring can fit into hydrophobic pockets of the enzyme, further stabilizing the complex.

For example, in docking studies of pyrimidine derivatives with cyclin-dependent kinases, hydrogen bonds were observed between the pyrimidine core and key amino acid residues like isoleucine, aspartic acid, and glutamine. lew.ro Additionally, hydrophobic and van der Waals interactions contribute to the stability of the ligand-receptor complex. orientjchem.org The visualization of these interactions helps in understanding the structure-activity relationship (SAR) and in designing new molecules with improved potency and selectivity.

The following table details the types of molecular interactions that can be elucidated through molecular docking studies of this compound derivatives.

| Interaction Type | Potential Participating Moieties of this compound | Interacting Partner on Biological Target |

| Hydrogen Bonding | Pyrimidine ring nitrogens | Amino acid residues (e.g., Asp, Gln, Ile) |

| Hydrophobic Interactions | Methyl group, Pyrimidine ring | Hydrophobic pockets, aliphatic amino acid side chains |

| Halogen Bonding | Chloro group | Electron-rich atoms (e.g., oxygen, nitrogen) in amino acid residues |

| Van der Waals Forces | Entire molecule | Surrounding atoms in the binding site |

Stability Studies under Acidic and Basic Conditions

The chemical stability of a compound under various pH conditions is a critical factor, particularly in the context of its potential use in pharmaceuticals and other applications. For this compound, its stability is largely influenced by the reactivity of the chloro substituent on the pyrimidine ring.

Studies on related chloropyrimidine compounds suggest that they can undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This reaction can be influenced by both acidic and basic conditions. For example, 4-Chloro-2,6-diaminopyrimidine has been reported to be stable under acidic conditions but may decompose under alkaline conditions. chemicalbook.com

Under acidic conditions, the hydrolysis of chloropyrimidines can occur, as demonstrated by the conversion of 4-chloro-6-methoxypyrimidine (B185298) to 4-chloro-6-hydroxypyrimidine using aqueous hydrochloric acid. google.com This suggests that this compound could potentially undergo a similar transformation, yielding 4-hydroxy-6-methylpyrimidine (B44548). The rate of this hydrolysis would likely depend on the acid concentration and temperature.

In basic conditions, the pyrimidine ring is more susceptible to nucleophilic attack. The presence of a strong nucleophile, such as a hydroxide (B78521) ion, can facilitate the displacement of the chloride ion. Alkaline hydrolysis has been described for related compounds, leading to the formation of hydroxypyrimidines. google.com Therefore, it is anticipated that this compound would exhibit limited stability in basic solutions, degrading to 4-hydroxy-6-methylpyrimidine.

The table below summarizes the expected stability of this compound under acidic and basic conditions based on the behavior of analogous compounds.

| Condition | Expected Stability | Potential Degradation Product |

| Acidic (e.g., aq. HCl) | Potentially unstable, undergoes hydrolysis | 4-Hydroxy-6-methylpyrimidine |

| Basic (e.g., aq. NaOH) | Unstable, undergoes decomposition/hydrolysis | 4-Hydroxy-6-methylpyrimidine |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While traditional methods for pyrimidine (B1678525) synthesis are well-established, they often involve harsh conditions or multiple steps. Emerging research is directed toward more efficient, regioselective, and sustainable synthetic routes. A significant area of exploration is the use of transition-metal-catalyzed C–H bond activation, which allows for the direct functionalization of the pyrimidine ring, bypassing the need for pre-functionalized starting materials. nih.govthieme-connect.com For instance, palladium-catalyzed C-H/C-H coupling reactions can create new carbon-carbon bonds directly on the pyrimidine core. thieme-connect.com

Another promising frontier is the application of continuous flow chemistry. researchgate.netnih.gov Flow synthesis offers superior control over reaction parameters such as temperature and time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. nih.govvapourtec.com This technology enables the rapid optimization and scale-up of synthetic processes for 4-Chloro-6-methylpyrimidine derivatives. nih.gov

| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |

| C-H Activation | Reduces synthetic steps, high atom economy, direct functionalization. nih.gov | Palladium (Pd), Copper (Cu), Iron (Fe). nih.govorganic-chemistry.org |

| Flow Chemistry | Enhanced safety, improved yield and purity, rapid optimization, scalability. nih.govvapourtec.com | Microreactors, packed-bed reactors, high temperature/pressure. researchgate.netnih.gov |

| Metal-Free Borylation | Avoids metal contamination, creates versatile organoboron intermediates. rsc.org | Boron tribromide (BBr₃) with a directing group. rsc.org |

Development of Highly Specific and Potent Pharmacological Agents

The this compound scaffold is a key component in the design of new therapeutic agents, particularly kinase inhibitors for cancer therapy. rsc.org The pyrimidine core can act as a bioisostere of adenine, mimicking its interactions within the ATP-binding sites of kinases. rsc.orgrsc.org Future research is focused on modifying the scaffold to develop inhibitors with high potency and selectivity for specific kinase targets, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Janus kinase 3 (JAK3), thereby reducing off-target effects. nih.govtandfonline.comnih.gov

The development of novel derivatives is an active area of investigation. For example, new 4'-C-methyl-pyrimidine nucleosides have been synthesized and shown to possess potent antiviral activity. nih.gov Similarly, derivatives of 4-chlorocolchicine (B8143965) are being evaluated as powerful anticancer agents. colab.ws The strategic addition of different functional groups to the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties to enhance its efficacy against specific diseases.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.innih.gov This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. unife.itijfmr.com Traditional syntheses often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in

Modern, greener alternatives include multicomponent reactions (MCRs) performed in a single pot, solvent-free reactions using techniques like ball milling, and syntheses assisted by microwaves or ultrasound to reduce reaction times and energy consumption. rasayanjournal.co.inpaperpublications.org The use of ionic liquids as "Green Solvents" is also being explored. rasayanjournal.co.in These sustainable methods aim to produce this compound and its derivatives with high yields and purity while significantly reducing waste and environmental hazards. rasayanjournal.co.innih.gov

| Green Chemistry Technique | Principle & Benefit | Example Application |

| Microwave-Assisted Synthesis | Reduces reaction time and energy consumption through efficient heating. rasayanjournal.co.in | Rapid synthesis of pyrimidinone scaffolds. researchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in one step, increasing efficiency and reducing waste. rasayanjournal.co.in | One-pot synthesis of complex fused imidazoles. vapourtec.com |

| Solvent-Free Synthesis | Eliminates hazardous solvents, simplifying purification and reducing environmental impact. ijfmr.com | "Grinding chemistry" or neat reactions under microwave irradiation. ijfmr.com |